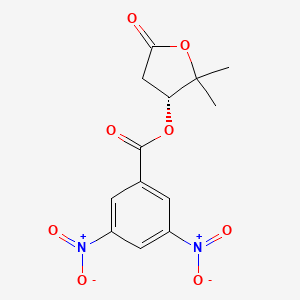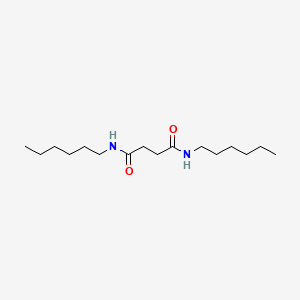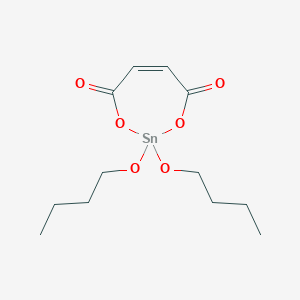![molecular formula C15H15NO2 B14701177 2-[2-(3-Aminophenyl)ethyl]benzoic acid CAS No. 15196-54-0](/img/structure/B14701177.png)
2-[2-(3-Aminophenyl)ethyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(3-Aminophenyl)ethyl]benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It consists of a benzoic acid moiety substituted with a 3-aminophenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Aminophenyl)ethyl]benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-nitrophenylethylamine with benzoic acid under acidic conditions, followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(3-Aminophenyl)ethyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-[2-(3-Aminophenyl)ethyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2-[2-(3-Aminophenyl)ethyl]benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, further modulating biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(4-Aminophenyl)ethyl]benzoic acid: Similar structure but with the amino group in the para position.
2-[2-(3-Nitrophenyl)ethyl]benzoic acid: Contains a nitro group instead of an amino group.
2-[2-(3-Hydroxyphenyl)ethyl]benzoic acid: Contains a hydroxy group instead of an amino group.
Uniqueness
2-[2-(3-Aminophenyl)ethyl]benzoic acid is unique due to the position of the amino group, which influences its reactivity and interaction with other molecules. This positional difference can lead to distinct biological and chemical properties compared to its analogs .
Propiedades
Número CAS |
15196-54-0 |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
2-[2-(3-aminophenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C15H15NO2/c16-13-6-3-4-11(10-13)8-9-12-5-1-2-7-14(12)15(17)18/h1-7,10H,8-9,16H2,(H,17,18) |
Clave InChI |
SUNCGMNSSLAWPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCC2=CC(=CC=C2)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















